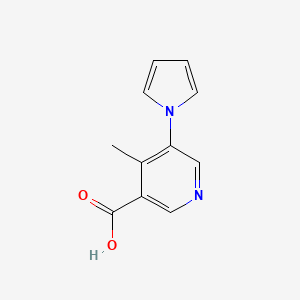

4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid

CAS No.: 1820609-10-6

Cat. No.: VC3100185

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820609-10-6 |

|---|---|

| Molecular Formula | C11H10N2O2 |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 4-methyl-5-pyrrol-1-ylpyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H10N2O2/c1-8-9(11(14)15)6-12-7-10(8)13-4-2-3-5-13/h2-7H,1H3,(H,14,15) |

| Standard InChI Key | VWGMKWUMPICJFZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NC=C1C(=O)O)N2C=CC=C2 |

| Canonical SMILES | CC1=C(C=NC=C1C(=O)O)N2C=CC=C2 |

Introduction

Chemical Structure and Properties

4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid consists of a pyridine ring with a carboxylic acid group at position 3, a methyl substituent at position 4, and a pyrrole ring attached via a nitrogen bond at position 5. This arrangement creates a unique molecular scaffold with distinctive physicochemical properties.

The compound shares structural similarities with both 5-(1H-pyrrol-1-yl)nicotinic acid and nicotinic acid derivatives, suggesting similar chemical behavior but with modifications due to the additional methyl group . Based on structural analysis of related compounds, the following properties can be inferred:

Table 1: Estimated Physicochemical Properties of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₂ | Structural analysis |

| Molecular Weight | 202.21 g/mol | Calculated from molecular formula |

| Physical State | Crystalline solid | Common for nicotinic acid derivatives |

| Melting Point | 180-220°C | Comparable to related compounds |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents | Based on carboxylic acid functionality and aromatic rings |

| pKa | ~4.5-5.0 | Typical for pyridine carboxylic acids |

| Log P | ~1.8-2.2 | Estimated based on structural features |

The electron-withdrawing nature of the pyridine nitrogen influences the acidity of the carboxylic acid group, while the methyl substituent at the 4-position likely enhances lipophilicity compared to the non-methylated analog .

Synthetic Approaches

Several potential synthetic routes can be proposed for 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid based on methodologies employed for similar compounds:

Direct C-H Functionalization

The synthesis could proceed via direct C-H activation of 4-methylnicotinic acid at the 5-position followed by coupling with pyrrole. This approach would require transition metal catalysis, likely involving palladium or copper catalysts .

Nucleophilic Aromatic Substitution

Starting with 4-methyl-5-halonicotinic acid (where halo = Cl, Br), a nucleophilic aromatic substitution reaction with pyrrole under basic conditions could yield the target compound . This method has been successfully employed for the synthesis of structurally related compounds as demonstrated in the literature:

Table 2: Key Reaction Conditions for Potential Synthesis Routes

| Synthetic Approach | Starting Materials | Key Reagents | Reaction Conditions | Expected Yield |

|---|---|---|---|---|

| C-H Activation | 4-methylnicotinic acid, pyrrole | Pd(OAc)₂, Cu(OAc)₂, AgOAc | 100-120°C, 12-24h | 40-65% |

| Nucleophilic Substitution | 4-methyl-5-chloronicotinic acid, pyrrole | K₂CO₃, DMSO or DMF | 80-100°C, 6-12h | 55-75% |

| Coupling Reaction | 4-methyl-5-boronicnicotinic acid, N-bromopyrrole | Pd(PPh₃)₄, K₂CO₃ | 80°C, THF/H₂O, 6-8h | 60-80% |

The synthesis methodology would likely require optimization of reaction conditions to maximize yield and purity .

Spectroscopic Characterization

Based on the structural features and data from related compounds, the spectroscopic profile of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid would likely include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would be expected to display:

-

A singlet at δ 2.3-2.5 ppm for the methyl group

-

Multiplets at δ 6.3-6.5 ppm for the pyrrole protons

-

Signals at δ 8.5-9.2 ppm for the pyridine ring protons

-

A broad singlet at δ 13.0-13.5 ppm for the carboxylic acid proton

The ¹³C NMR spectrum would likely show:

-

A signal at δ 15-20 ppm for the methyl carbon

-

Signals at δ 110-125 ppm for the pyrrole carbons

-

Signals at δ 125-150 ppm for the pyridine carbons

Infrared Spectroscopy

Characteristic IR bands would include:

-

O-H stretching of carboxylic acid at 3000-3300 cm⁻¹

-

C=O stretching at 1680-1720 cm⁻¹

-

C=C and C=N stretching at 1400-1600 cm⁻¹

Biological Activity and Applications

The structural features of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid suggest potential biological activities based on analogous compounds:

Antimicrobial Activity

Pyrrolyl-substituted heterocycles have demonstrated significant antimicrobial properties. Methyl 6-(1H-pyrrol-1-yl)nicotinate, a structural isomer, has shown activity against various bacterial strains. The presence of the pyrrole moiety in 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid suggests similar potential.

Enzyme Inhibition

Pyrrole-substituted benzoic acid derivatives have demonstrated inhibitory activity against enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR) . The following table summarizes potential enzyme targets:

Table 3: Potential Enzyme Targets Based on Structural Analogs

Antioxidant Properties

Related nicotinic acid derivatives have shown antioxidant properties through superoxide dismutase (SOD) activity modulation . This suggests that 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid might exhibit similar antioxidant effects.

Structure-Activity Relationships

The specific structural features of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid likely influence its biological activity in several ways:

-

The carboxylic acid group typically serves as a hydrogen bond donor/acceptor in protein binding interactions .

-

The methyl group at the 4-position likely increases lipophilicity and may influence membrane permeability.

-

The pyrrole ring at the 5-position creates a unique electronic distribution that could enhance binding to specific protein targets .

-

The nitrogen of the pyridine ring serves as a potential hydrogen bond acceptor, contributing to target recognition.

Table 4: Comparative Analysis of Structural Features and Predicted Activities

| Structural Feature | Effect on Properties | Potential Impact on Biological Activity |

|---|---|---|

| Carboxylic Acid Group | Increases hydrophilicity, hydrogen bonding capacity | Critical for binding to protein targets with positively charged residues |

| Methyl Group at 4-Position | Increases lipophilicity, electron-donating | May enhance cell penetration and binding affinity to hydrophobic pockets |

| Pyrrole at 5-Position | Creates unique electronic distribution | May provide specificity for certain enzyme binding sites |

| Pyridine Ring | Provides hydrogen bond acceptor, electron-withdrawing | Contributes to solubility and target recognition |

Comparison with Related Compounds

Analyzing the structural similarities and differences between 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid and related compounds provides insights into its potential properties:

Table 5: Comparison of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid with Related Compounds

The comparative analysis reveals that the specific positioning of functional groups significantly influences physicochemical properties and biological activities .

Future Research Directions

Several promising research avenues for 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid warrant further investigation:

Synthesis and Characterization

Development of efficient synthetic routes and complete spectroscopic characterization are essential first steps for further research.

Biological Evaluation

Investigation of:

-

Antimicrobial activity against gram-positive and gram-negative bacteria

-

Enzyme inhibition studies focusing on enoyl ACP reductase and DHFR

-

Anticancer potential through VEGFR-2 inhibition assays

-

Antioxidant capacity through SOD assays

Structure Optimization

Systematic modification of the core structure to:

-

Enhance binding affinity to target proteins

-

Improve pharmacokinetic properties

-

Reduce potential toxicity

-

Increase selectivity for specific targets

Formulation Development

For promising candidates, development of appropriate pharmaceutical formulations would be necessary to address solubility and bioavailability challenges.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume